molecular formula C5H9N3O B1339050 (1-ethyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 215868-81-8

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No. B1339050
M. Wt: 127.14 g/mol
InChI Key: ZQYXCGFXZPLEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-ethyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C5H9N3O . It has a molecular weight of 127.14 g/mol . The IUPAC name for this compound is (2-ethyl-1,2,4-triazol-3-yl)methanol . The compound’s structure can be represented by the canonical SMILES string: CCN1C(=NC=N1)CO .


Molecular Structure Analysis

The InChI string for “(1-ethyl-1H-1,2,4-triazol-5-yl)methanol” is InChI=1S/C5H9N3O/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3 . This string represents the molecular structure of the compound. The compound has a topological polar surface area of 50.9 Ų .


Physical And Chemical Properties Analysis

“(1-ethyl-1H-1,2,4-triazol-5-yl)methanol” has a molecular weight of 127.14 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its relative hydrophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 127.074561919 g/mol . The compound has a complexity of 88.3 .

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of various derivatives with potential applications. For instance, ethyl 2-triazolyl-2-oxoacetate derivatives have been synthesized and characterized, showing interactions analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).

Chemical Reactions and Properties

  • The compound's structure has been used to explore π-hole tetrel bonding interactions, crucial in understanding molecular assembly and chemical reactions (Ahmed et al., 2020).

Catalytic Activity

  • Tris(triazolyl)methanol-Cu(I) structures serve as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, highlighting their importance in facilitating chemical synthesis (Ozcubukcu et al., 2009).
  • Similarly, tris(triazolyl)methanol ligands and derivatives have been highlighted for their role in transition metal-mediated reactions, further underscoring the compound's catalytic applications (Etayo et al., 2016).

Inhibition and Interaction Studies

  • The structure of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol and its derivatives has been used to study inhibitor interactions, such as human dihydroorotate dehydrogenase (HsDHODH) inhibition, offering insights into potential therapeutic uses (Gong et al., 2017).

properties

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYXCGFXZPLEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464984
Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol

CAS RN

215868-81-8
Record name (2-Ethyl-2H-[1,2,4]triazol-3-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215868-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 18a (0.5 g, 5.1 mmol) and paraformaldehyde (0.8 g) were heated at 170° C. for 2 hr under microwave irradiation in a 10-mL tube. The mixture was cooled to room temperature and diluted with dichloromethane (10 mL). The solid was removed by filtration and the filtrate was concentrated under reduced pressure. Two runs (total of 10.3 mmol) were combined and the crude product was purified on an Analogix automated column chromatography system (24 g column, 0-4% MeOH/dichloromethane) to give 410 mg of 26a as a white solid.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.